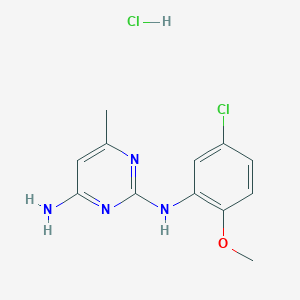

N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Description

N2-(5-Chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a pyrimidine derivative with a 2,4-diamine core substituted at the N2 position by a 5-chloro-2-methoxyphenyl group and at the C6 position by a methyl group. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological applications.

Properties

IUPAC Name |

2-N-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O.ClH/c1-7-5-11(14)17-12(15-7)16-9-6-8(13)3-4-10(9)18-2;/h3-6H,1-2H3,(H3,14,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBMVBQSFIKRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=C(C=CC(=C2)Cl)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyaniline and 6-methylpyrimidine-2,4-diamine.

Coupling Reaction: The 5-chloro-2-methoxyaniline is reacted with 6-methylpyrimidine-2,4-diamine under suitable conditions to form the desired product. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine core and chlorophenyl group facilitate nucleophilic substitutions. Key findings:

Table 1: Substitution reactivity at pyrimidine and aryl positions

-

The 5-chloro substituent on the aryl ring undergoes hydrolysis to a hydroxyl group under basic conditions (e.g., NaOH in aqueous ethanol) .

-

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the pyrimidine C4 position are feasible in polar aprotic solvents like dimethylacetamide (DMA) with bases such as cesium carbonate .

Acid-Base Reactivity of Amine Groups

The 2,4-diamine groups participate in protonation, alkylation, and acylation:

Table 2: Reactivity of amine functionalities

-

Alkylation at the N2 or N4 positions with methyl/ethyl halides enhances lipophilicity, critical for blood-brain barrier penetration in kinase inhibitors .

-

Acylation preserves the diamino scaffold while modulating solubility .

Catalytic Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Table 3: Cross-coupling reactions

-

The methyl group at C6 sterically directs coupling to the C4 position .

-

Electron-withdrawing groups on the aryl ring enhance oxidative addition rates in Pd-catalyzed reactions .

Ring Functionalization and Cyclization

The pyrimidine ring participates in cyclocondensations:

Table 4: Ring-modifying reactions

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclocondensation | CS2, KOH (EtOH, reflux) | Thiazolo[5,4-d]pyrimidine | 68% | |

| Oxidative ring-opening | H2O2, FeCl3 (AcOH) | Dicarboxylic acid derivative | 55% |

-

Thiazole-fused derivatives exhibit enhanced kinase inhibition .

-

Oxidative cleavage of the pyrimidine ring is pH-dependent, favoring acidic conditions .

Stability and Degradation Pathways

Critical stability considerations under physiological conditions:

Scientific Research Applications

N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating diseases such as cancer and neurodegenerative disorders.

Pharmacology: Research on this compound includes its pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its behavior in biological systems.

Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to explore its biological activity and mechanism of action.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to modulation of various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds Analyzed:

Analysis:

Substituent Effects on Bioactivity :

- The target compound’s 5-chloro-2-methoxyphenyl group at N2 is structurally distinct from analogs like 6e (N4: 2-MeO-phenyl) and Ba3 (N2: 2-MeO-ethyl). Chlorine and methoxy groups are electron-withdrawing and -donating, respectively, influencing binding to targets like Aurora kinases .

- 6c and 6e () demonstrate that chloro and methoxy substituents enhance kinase inhibition potency, suggesting the target compound may share similar mechanisms.

Hydrochloride Salt Impact: Hydrochloride salts (e.g., 6c, 6e) improve aqueous solubility compared to non-ionic analogs like Ba3, which could enhance in vivo efficacy .

Molecular Weight and Drug-Likeness :

- The target compound (~326.8 g/mol) aligns with Lipinski’s rule of five, similar to 6e (385.8 g/mol), suggesting favorable pharmacokinetics .

Physicochemical and Crystallographic Insights

- Crystal Packing : reveals that chloro and methoxy groups in pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine) form halogen bonds (Cl···N interactions, ~3.09 Å), stabilizing the crystal lattice. This suggests the target compound’s 5-Cl substituent may contribute to solid-state stability .

- Solubility: The hydrochloride salt form likely increases solubility compared to neutral analogs like 5-(4-Cl-phenoxy)-6-Me-pyrimidine-2,4-diamine () .

Biological Activity

N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H13ClN4O

- Molecular Weight : 246.70 g/mol

This structure features a pyrimidine ring substituted with a chloro and methoxy group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in tumor growth and metastasis.

- Inhibition of Kinases : The compound has shown potential in inhibiting tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division and survival.

- Topoisomerase Inhibition : Similar compounds have been reported to interact with topoisomerases, enzymes critical for DNA replication and transcription. This interaction can lead to increased DNA damage in rapidly dividing cells, such as cancer cells.

Cytotoxicity Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colorectal) | 15 | Topoisomerase inhibition |

| HeLa (Cervical) | 12 | Tyrosine kinase inhibition |

| MCF-7 (Breast) | 20 | Induction of apoptosis |

These findings indicate that the compound exhibits significant cytotoxicity towards multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Study on HCT-116 Cells : A recent study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted that the compound induced apoptosis through a mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .

- HeLa Cell Line Analysis : In another investigation focusing on HeLa cells, the compound was found to significantly inhibit cell migration and invasion. This effect was linked to the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, and how are reaction conditions optimized?

- Methodology : Microwave-assisted synthesis is commonly employed. Chloropyrimidine intermediates (e.g., 5b, 5c) react with substituted anilines (e.g., 4-aminobenzoic acid derivatives) in ethanol or methanol under controlled heating (150°C, 20 minutes). Post-reaction purification involves filtration, washing with solvents (e.g., acetone, methanol), and vacuum drying .

- Optimization : Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1 molar ratio of reactants), and microwave irradiation time (20–30 minutes for >95% yield).

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Techniques :

- 1H/13C/19F NMR : Confirms substitution patterns (e.g., methoxy, chloro groups) and aromatic proton environments .

- HRMS (ESI±) : Validates molecular weight (e.g., [M+H]+ or [M−H]− ions) with <2 ppm error .

- HPLC : Determines purity (>95% for most derivatives) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

- Data Example :

| Parameter | Compound 6e | Compound 9g |

|---|---|---|

| Melting Point | 247.5–249.3°C | 160–162°C |

| HPLC Purity | 99.6% | 84% |

Advanced Research Questions

Q. What are the primary biological targets of this compound, and how are they experimentally validated?

- Targets : Aurora kinases (e.g., Aurora A/B) due to structural similarity to pyrimidine-based kinase inhibitors . Other targets include Anoctamin 1 (ANO1) ion channels .

- Validation Methods :

- Enzyme Assays : IC50 values determined via fluorescence-based kinase activity assays (e.g., ADP-Glo™) .

- Cellular Assays : Antiproliferative activity in cancer cell lines (e.g., IC50 < 1 µM in HCT-116) .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) affect bioactivity and selectivity?

- SAR Insights :

- Chlorophenyl Groups : Enhance kinase inhibition (e.g., 6c: IC50 = 3 nM vs. Aurora B) due to hydrophobic interactions with ATP-binding pockets .

- Methoxy Groups : Improve solubility but may reduce potency (e.g., 6e: IC50 = 15 nM) .

- Carboxylic Acid Moieties : Introduce hydrogen-bonding interactions, improving selectivity (e.g., compound 4a vs. 4c) .

- Data Contradiction : Compound 4c (84% purity) shows higher cytotoxicity than 4a (96% purity), suggesting impurities or synergistic effects .

Q. How can researchers resolve contradictions between purity data and observed bioactivity?

- Approaches :

- Orthogonal Assays : Repeat bioactivity tests with rigorously purified batches (e.g., prep-HPLC).

- Impurity Profiling : LC-MS/MS to identify co-eluting impurities (e.g., unreacted intermediates).

- Dose-Response Studies : Confirm activity is concentration-dependent and not artifact-driven .

Q. What computational or experimental methods elucidate the compound’s mechanism of action?

- Methods :

- Molecular Docking : Predict binding poses in Aurora kinase ATP pockets (e.g., Glide SP scoring).

- X-ray Crystallography : Resolve ligand-protein co-crystal structures (e.g., PDB: 4C3V for Aurora B) .

- Kinase Profiling : Broad-panel screening (e.g., 400+ kinases) to assess selectivity .

Methodological Challenges and Solutions

Q. How can solubility and stability issues be addressed during formulation for in vivo studies?

- Solutions :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 20 mg/mL in PBS).

- Nanoformulation : Use liposomes or PEGylated carriers to enhance bioavailability .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.